![molecular formula C8H13N3O B1596000 4-Isopropoxy-6-methylpyrimidin-2-amine CAS No. 90556-28-8](/img/structure/B1596000.png)
4-Isopropoxy-6-methylpyrimidin-2-amine
Overview
Description
“4-Isopropoxy-6-methylpyrimidin-2-amine” is a chemical compound with the molecular formula C8H13N3O . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “4-Isopropoxy-6-methylpyrimidin-2-amine” were not found, general methods for synthesizing 2-aminopyrimidine derivatives involve several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “4-Isopropoxy-6-methylpyrimidin-2-amine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with an isopropoxy group at position 4 and a methyl group at position 6 .
Scientific Research Applications
Synthesis of N-Arylpyrimidin-2-amine Derivatives
This compound serves as a precursor in the synthesis of new N-arylpyrimidin-2-amine derivatives . Utilizing a palladium catalyst, researchers have developed a method to create these derivatives, which are important due to their versatile biological and pharmacological activities . The process involves optimized Buchwald-Hartwig amination conditions and can be widely employed for the preparation of new heterocyclic compounds.
Antifungal and Pesticidal Activities
Derivatives of 4-Isopropoxy-6-methylpyrimidin-2-amine exhibit significant antifungal and pesticidal activities. These properties make them valuable in agricultural research, where they could be used to develop new treatments for plant diseases and pest control solutions .
Kinase Inhibition
The compound’s derivatives are known to inhibit various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . This inhibition is crucial for the development of treatments for diseases like chronic myeloid leukemia, as kinase activity is often implicated in cancer progression .
N-Type Ca-Channel Inhibitors
In the realm of neurology, these derivatives act as inhibitors for N-type Ca-channels . This application is particularly relevant in the development of new neurological drugs that can modulate calcium channels to treat conditions like chronic pain .
Endothelin Receptor Antagonists
The derivatives also serve as antagonists for endothelin receptors . Endothelin receptors are involved in vasoconstriction and blood pressure regulation, making these derivatives potential candidates for treating cardiovascular diseases .
Human Methionine Aminopeptidase Inhibitors
Another application is the inhibition of human methionine aminopeptidase . This enzyme is involved in protein synthesis and its inhibition can lead to the development of new antibacterial agents .
Antitrypanosomal and Antiplasmodial Activities
Research has shown that certain derivatives have promising antitrypanosomal and antiplasmodial activities, which could lead to new treatments for neglected tropical diseases such as sleeping sickness and malaria .
Metal Complexation Ligands
Finally, 4-pyridinylpyrimidines, a class to which this compound belongs, are widely used as ligands for metal complexation . This application is important in the field of material science and catalysis, where these ligands can form complexes with metals for various industrial processes .
Future Directions
While specific future directions for “4-Isopropoxy-6-methylpyrimidin-2-amine” were not found in the search results, there is ongoing research into the development of new pyrimidine derivatives with enhanced pharmacological activities . This suggests that “4-Isopropoxy-6-methylpyrimidin-2-amine” and similar compounds may have potential for further study and development in the field of medicinal chemistry.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of pathways, often related to inflammation and immune response .
Result of Action
Given the known activities of pyrimidine derivatives, it can be expected that this compound would have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
4-methyl-6-propan-2-yloxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)12-7-4-6(3)10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSMTBSMVGCSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342291 | |
Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-6-methylpyrimidin-2-amine | |
CAS RN |
90556-28-8 | |
Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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